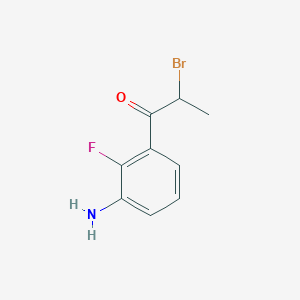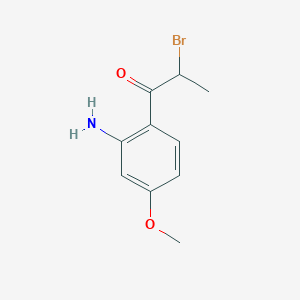![molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1](/img/structure/B14058378.png)
Trimethyl[2-(triphenylsilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a trimethylsilyl group and a triphenylsilyl group. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilyl chloride with trimethylsilyl ethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trimethyl[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
科学研究应用
Trimethyl[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Trimethyl[2-(triphenylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl and triphenylsilyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: Similar in having a trimethylsilyl group but differs in its alkyne structure.
Triphenylsilanol: Contains a triphenylsilyl group but differs in having a hydroxyl group instead of an ethylsilane linkage.
Tetramethylsilane: Contains four methyl groups bonded to silicon, differing in its simpler structure.
Uniqueness
Trimethyl[2-(triphenylsilyl)ethyl]silane is unique due to its combination of trimethylsilyl and triphenylsilyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other compounds may not be as effective.
属性
CAS 编号 |
102105-77-1 |
|---|---|
分子式 |
C23H28Si2 |
分子量 |
360.6 g/mol |
IUPAC 名称 |
trimethyl(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
InChI 键 |
DKHGTAHNPQIXCO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


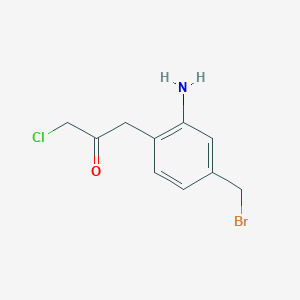



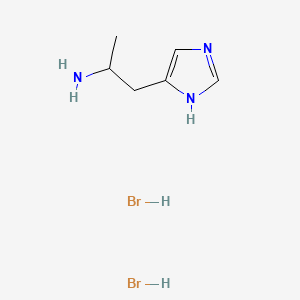
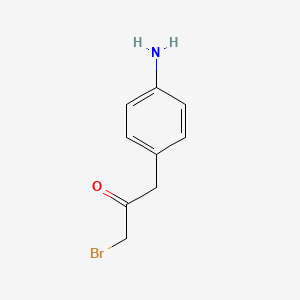
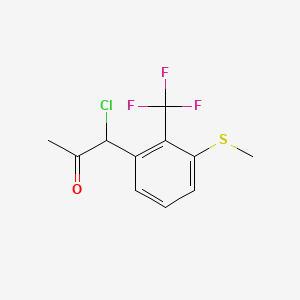
![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
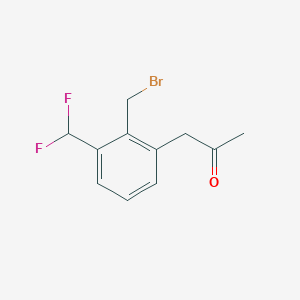
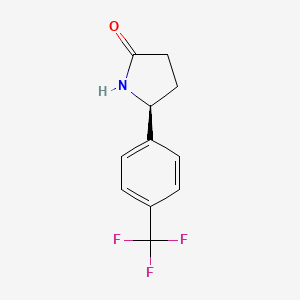
![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
